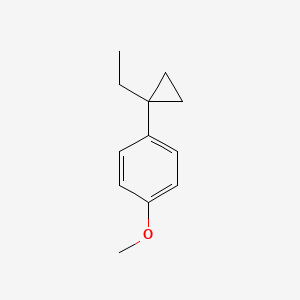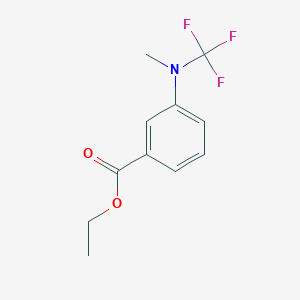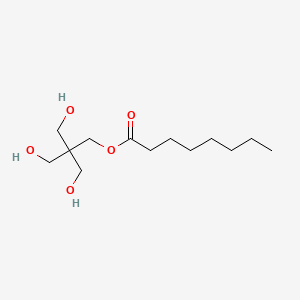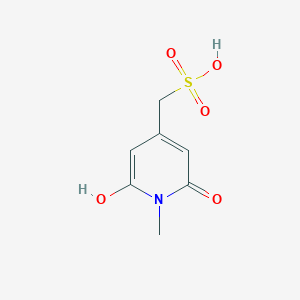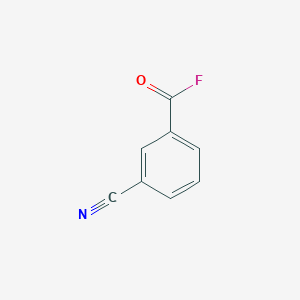![molecular formula C18H12N2O4 B13952780 Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)
Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)benzoate is a complex organic compound belonging to the class of benzofuran derivatives. This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety linked to a pyrimidine ring. The presence of these heterocyclic structures imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of Methyl 4-(4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate to form the benzofuran core . This intermediate can then be further reacted with appropriate reagents to introduce the pyrimidine ring and other functional groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 4-(4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran or pyrimidine rings, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)benzoate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 4-(4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Methyl 4-(4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylate: This compound shares a similar benzofuran core but differs in the attached pyridine ring and ester group.
Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: Another related compound with a benzothiopyran core, differing in the sulfur atom and the carboxylate group. The uniqueness of Methyl 4-(4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate lies in its specific fused ring structure and the presence of both benzofuran and pyrimidine moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12N2O4 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
methyl 4-(4-oxo-3H-[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C18H12N2O4/c1-23-18(22)11-8-6-10(7-9-11)16-19-14-12-4-2-3-5-13(12)24-15(14)17(21)20-16/h2-9H,1H3,(H,19,20,21) |
InChI Key |
CRFKVOUBLXKBDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol](/img/structure/B13952697.png)
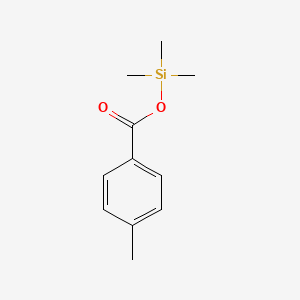
![(2,4-Difluoro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-pyridin-2-yl]-amine](/img/structure/B13952707.png)

![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-](/img/structure/B13952723.png)
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate](/img/structure/B13952726.png)
